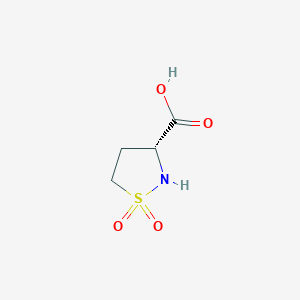

(3R)-1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid

Beschreibung

(3R)-1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid is a chiral sulfonamide-containing heterocyclic compound characterized by a five-membered thiazolidine ring with a sulfone (dioxo) group at position 1 and a carboxylic acid substituent at the stereogenic 3R position. This structural motif confers unique physicochemical properties, such as polarity and hydrogen-bonding capacity, which influence its biological interactions.

Eigenschaften

Molekularformel |

C4H7NO4S |

|---|---|

Molekulargewicht |

165.17 g/mol |

IUPAC-Name |

(3R)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid |

InChI |

InChI=1S/C4H7NO4S/c6-4(7)3-1-2-10(8,9)5-3/h3,5H,1-2H2,(H,6,7)/t3-/m1/s1 |

InChI-Schlüssel |

CKMPIUWDWKULKJ-GSVOUGTGSA-N |

Isomerische SMILES |

C1CS(=O)(=O)N[C@H]1C(=O)O |

Kanonische SMILES |

C1CS(=O)(=O)NC1C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Isothiazolidine-3-carboxylicacid1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-Isothiazolidine-3-carboxylicacid1,1-dioxide may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

®-Isothiazolidine-3-carboxylicacid1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can modify the dioxide group, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

®-Isothiazolidine-3-carboxylicacid1,1-dioxide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of ®-Isothiazolidine-3-carboxylicacid1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Below is a comparative analysis with two key classes of compounds: 1,4,2-benzodithiazines and NSAID-related thiazine derivatives.

Structural and Functional Comparison with 1,4,2-Benzodithiazines

Key Compounds :

Analysis :

The benzodithiazines exhibit broader therapeutic applications due to their fused aromatic system, which enhances π-π stacking interactions with biological targets. For example, compound I shows antitumor activity by inhibiting topoisomerase II, while compound IV demonstrates anti-HIV-1 activity via reverse transcriptase inhibition . In contrast, the simpler thiazolidine core of (3R)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid may limit its target selectivity but could offer advantages in metabolic stability or synthesis.

Comparison with NSAID-Related Thiazine Derivatives

Key Compounds :

- Tenoxicam (NS036), Piroxicam (NS045), and 5-Hydroxypiroxicam (NS044) ().

Analysis: NSAIDs like Tenoxicam and Piroxicam derive their COX inhibitory activity from their rigid, planar fused-ring systems, which facilitate binding to the enzyme’s hydrophobic pocket. However, its carboxylic acid group may enable interactions with metal ions or enzymes, akin to the carboxylate moiety in NSAIDs .

Table 1: Comparative Pharmacological Data

Implications: While (3R)-1,1-dioxo-1,2-thiazolidine-3-carboxylic acid lacks direct pharmacological data in the provided evidence, its structural analogs highlight the importance of the sulfone and carboxylate groups in bioactivity.

Biologische Aktivität

(3R)-1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid is a sulfur-containing heterocyclic compound recognized for its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a five-membered ring structure that includes sulfur and nitrogen atoms, along with a carboxylic acid group and a dioxo group. Its molecular formula is with a molecular weight of 165.17 g/mol. The specific stereochemistry and functional groups contribute to its unique biological properties.

Biological Mechanisms

Research indicates that (3R)-1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid can interact with various enzymes and receptors, modulating their activities. Notably, it has been studied for its anti-inflammatory properties and as a potential therapeutic agent in metabolic disorders. Initial studies suggest it may influence cellular signaling pathways related to inflammation and metabolism .

Interaction with Sphingosine Kinase 1 (SphK1)

Recent findings highlight the compound's potential as a SphK1 inhibitor. SphK1 is implicated in various cancers, including breast and lung cancers. In silico studies demonstrated that (3R)-1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid exhibited high binding affinity to SphK1, indicating its promise as an anticancer therapeutic agent .

Pharmacological Applications

The versatility of (3R)-1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid extends to various pharmacological applications:

- Anti-inflammatory : The compound has shown potential in modulating inflammatory responses.

- Anticancer : As mentioned, it may serve as a therapeutic agent targeting SphK1 in cancer treatments.

- Metabolic Disorders : Preliminary studies suggest it could play a role in managing metabolic conditions through its interactions with metabolic enzymes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (3R)-1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Isothiazolidine-1,1-dioxide | Similar five-membered ring structure | Lacks the carboxylic acid group |

| Thiazolidine-2,4-dione | Contains thiazolidine structure | More focused on carbonyl functionalities |

| Isothiazole derivatives | Shares sulfur atom but different ring structures | Often used in medicinal chemistry |

The combination of both carboxylic acid and dioxo functionalities within the isothiazolidine framework distinguishes (3R)-1,1-Dioxo-1,2-thiazolidine-3-carboxylic acid from other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidine derivatives:

- Antimicrobial Activity : A study synthesized thiazolidin-3-yl acetic acid derivatives which exhibited significant antifungal activity while showing less potency against Gram-negative bacteria .

- Antitubercular Activity : Research on 4-oxo-thiazolidine derivatives indicated varying levels of effectiveness against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.